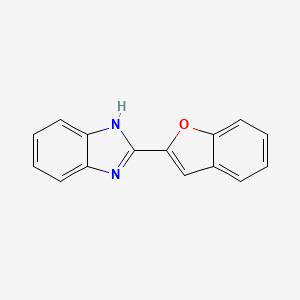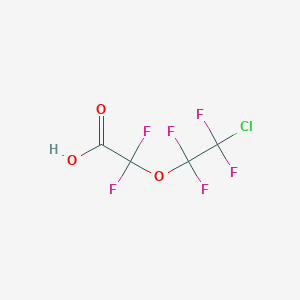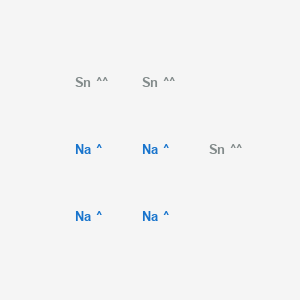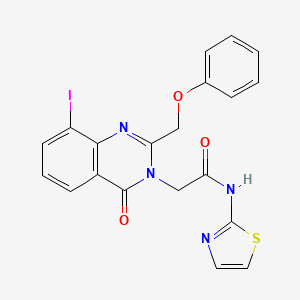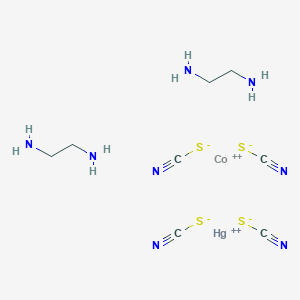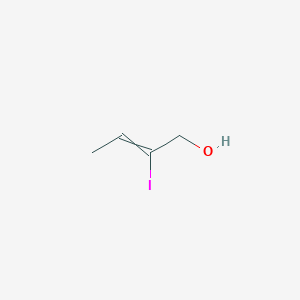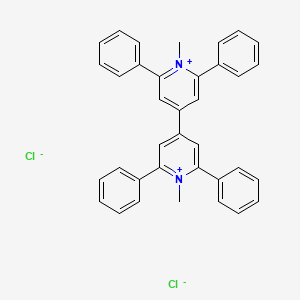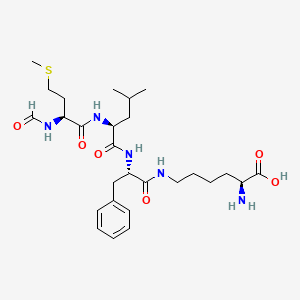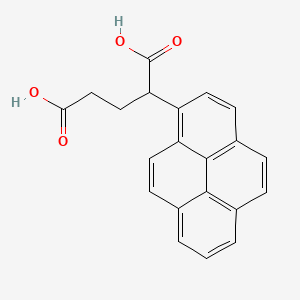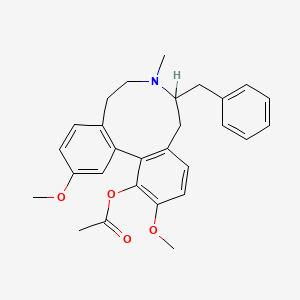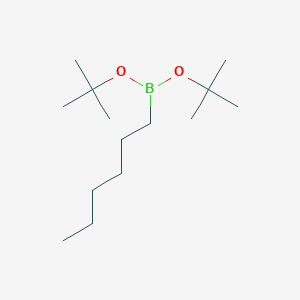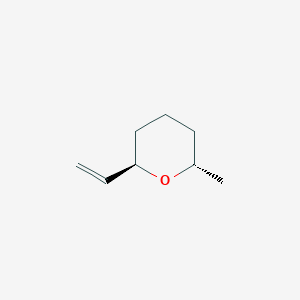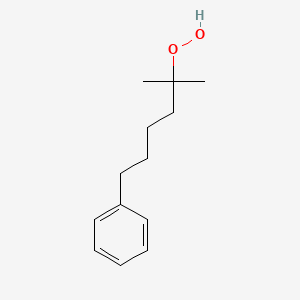![molecular formula C11H12ClNO4S B14422774 N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide CAS No. 82304-76-5](/img/structure/B14422774.png)
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfonyl group, a methoxy group, and a chloroethene moiety attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with chloroethene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to reduction using a suitable reducing agent like palladium on carbon (Pd/C) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chloroethene moiety may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chloroethene moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82304-76-5 |
|---|---|
Molekularformel |
C11H12ClNO4S |
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
N-[5-(2-chloroethenylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO4S/c1-8(14)13-10-7-9(3-4-11(10)17-2)18(15,16)6-5-12/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
CXJCFTWSNFWRHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C=CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


